Ethyl (2E)-(hydroxyimino)(pyridin-2-YL)acetate
Overview
Description
Ethyl (2E)-(hydroxyimino)(pyridin-2-YL)acetate is an organic compound with the molecular formula C9H10N2O3 It is a derivative of pyridine and is characterized by the presence of an ethyl ester group, a hydroxyimino group, and a pyridin-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2E)-(hydroxyimino)(pyridin-2-YL)acetate typically involves the reaction of ethyl 2-pyridylacetate with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with efficient stirring and temperature control. The product is isolated and purified using industrial-scale techniques such as distillation, crystallization, and filtration .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-(hydroxyimino)(pyridin-2-YL)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Oxime derivatives.
Reduction: Amino derivatives.
Substitution: Various ester or amide derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl (2E)-(hydroxyimino)(pyridin-2-YL)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of Ethyl (2E)-(hydroxyimino)(pyridin-2-YL)acetate involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The pyridin-2-yl group can interact with enzyme active sites, potentially inhibiting or modulating their function. These interactions can lead to various biological effects, such as antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-pyridylacetate: A precursor in the synthesis of Ethyl (2E)-(hydroxyimino)(pyridin-2-YL)acetate.
Pyridine-2-carboxaldehyde oxime: Another oxime derivative with similar structural features.
2-Pyridylacetic acid: A related compound with a carboxylic acid group instead of an ester group.
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl (2E)-2-hydroxyimino-2-pyridin-2-ylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-2-14-9(12)8(11-13)7-5-3-4-6-10-7/h3-6,13H,2H2,1H3/b11-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQZRRVGGCVMQR-DHZHZOJOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NO)C1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/O)/C1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71721-67-0 | |
Record name | NSC74475 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74475 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl (2E)-(hydroxyimino)(pyridin-2-yl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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